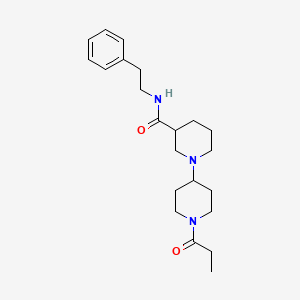![molecular formula C20H30N4O2 B3869817 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B3869817.png)
2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide
説明
2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide, also known as BOPA, is a chemical compound that belongs to the phthalazinone family. BOPA has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for the detection of metal ions and its potential therapeutic applications.
科学的研究の応用
2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide has been extensively used in scientific research due to its unique properties. One of the most significant applications of this compound is as a fluorescent probe for the detection of metal ions. This compound can selectively bind to metal ions such as copper, zinc, and iron, resulting in a change in its fluorescence emission. This property of this compound has been used in the development of sensors for the detection of metal ions in biological and environmental samples.
Another significant application of this compound is its potential therapeutic applications. This compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
作用機序
The mechanism of action of 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various cellular pathways, including the regulation of oxidative stress, inflammation, and apoptosis. This compound has also been shown to interact with various proteins and enzymes, including metalloproteins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. This compound has also been shown to possess antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
実験室実験の利点と制限
One of the significant advantages of using 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This compound is highly selective and sensitive, making it a useful tool for the detection of metal ions in biological and environmental samples. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of 2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide in scientific research. One of the significant future directions is the development of this compound-based sensors for the detection of metal ions in biological and environmental samples. Another future direction is the continued investigation of this compound's potential therapeutic applications, including its use as a drug delivery system. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity, which may contribute to the development of safer and more effective this compound-based compounds.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for the detection of metal ions and has potential therapeutic applications. The mechanism of action of this compound is not fully understood, but it is believed to modulate various cellular pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
特性
IUPAC Name |
2-(3-butyl-4-oxophthalazin-1-yl)-N-[2-(diethylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-13-24-20(26)17-11-9-8-10-16(17)18(22-24)15-19(25)21-12-14-23(5-2)6-3/h8-11H,4-7,12-15H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQJAIDBPWDLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869743.png)
![2-[({3-[({4-[(pentyloxy)carbonyl]phenyl}amino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3869750.png)

![{2-[(diethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B3869758.png)


![4-[2-naphthyl(phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3869784.png)
acetonitrile](/img/structure/B3869793.png)
![6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3869799.png)
![1-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B3869815.png)
![N-(1-{[(3-bromophenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B3869822.png)
![methyl 4-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]benzoate](/img/structure/B3869831.png)

